Methyl 2-hydroxy-3-isopropylbenzoate
Overview
Description
Methyl 2-hydroxy-3-isopropylbenzoate: is an organic compound with the molecular formula C11H14O3 . It is a derivative of benzoic acid, featuring a hydroxyl group (-OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 2-hydroxy-3-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-hydroxybenzoic acid with propylene to introduce the isopropyl group, followed by esterification with methanol.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2-hydroxy-3-isopropylbenzoic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 2-hydroxy-3-isopropylbenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl group can direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require strong acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 2-hydroxy-3-isopropylbenzoic acid
Reduction: 2-hydroxy-3-isopropylbenzene
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-3-isopropylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are part of cellular signaling processes.
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate (Salicylic acid methyl ester): Similar structure but lacks the isopropyl group.
Methyl 3-hydroxybenzoate (Methyl salicylate): Similar structure but with a different position of the hydroxyl group.
Methyl 2-hydroxy-4-isopropylbenzoate: Similar but with the isopropyl group at a different position on the benzene ring.
Uniqueness: Methyl 2-hydroxy-3-isopropylbenzoate is unique due to the specific arrangement of its hydroxyl and isopropyl groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-hydroxy-3-propan-2-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOTDHMGVBGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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